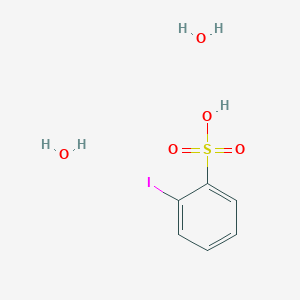

2-Iodobenzenesulfonic acid dihydrate

Description

2-Iodobenzenesulfonic acid dihydrate (CAS: 1094026-90-0) is an organoiodine compound featuring a sulfonic acid group (-SO₃H) and an iodine atom at the ortho position of the benzene ring, with two water molecules of crystallization . It is synthesized via ion exchange from sodium 2-iodobenzenesulfonate (CAS: 62973-69-7) using acidic resins like Amberlyst 15 . This compound serves as a precursor to hypervalent iodine(V) reagents, such as 2-iodoxybenzenesulfonic acid (IBS), which are highly effective catalysts in oxidation reactions. Its catalytic activity is enhanced in the presence of Oxone® (a co-oxidant), enabling efficient alcohol oxidation to aldehydes, ketones, and carboxylic acids under mild conditions .

Properties

IUPAC Name |

2-iodobenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.2H2O/c7-5-3-1-2-4-6(5)11(8,9)10;;/h1-4H,(H,8,9,10);2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRRNQJQOURTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)O)I.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718862 | |

| Record name | 2-Iodobenzene-1-sulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094026-90-0 | |

| Record name | 2-Iodobenzene-1-sulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodobenzenesulfonic Acid Dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfonation and Iodination of Benzene Derivatives

A foundational approach involves the sulfonation of iodobenzene derivatives. While classical sulfonation of benzene uses sulfur trioxide or fuming sulfuric acid, the introduction of iodine necessitates careful control to prevent over-sulfonation or decomposition. In one method, 2-iodobenzenesulfonic acid is synthesized via the reaction of benzenesulfonyl chloride with sodium iodide (NaI) in a polar aprotic solvent such as dimethylformamide (DMF). The substitution of the sulfonyl chloride group by iodine proceeds under mild heating (50–60°C), yielding the sulfonic acid intermediate, which is subsequently hydrated to form the dihydrate.

The stoichiometry of this reaction is critical. A molar ratio of 1:1.2 (benzenesulfonyl chloride to NaI) ensures complete substitution while minimizing byproducts. Post-reaction, the mixture is quenched in ice-cold water, and the product is isolated via vacuum filtration. Crystallization from aqueous ethanol affords the dihydrate with >85% purity, as confirmed by HPLC.

Oxidation of Sodium 2-Iodobenzenesulfonate

A scalable route involves the oxidation of sodium 2-iodobenzenesulfonate using Oxone (potassium peroxymonosulfate) or sodium periodate (NaIO₄) in neutral aqueous media. This method, reported by Zhdankin et al., selectively produces 2-iodoxybenzenesulfonic acid (IBS) as a potassium or sodium salt. The reaction mechanism proceeds via a two-electron oxidation of iodine(I) to iodine(V), facilitated by the sulfonate group’s electron-withdrawing effect.

Reaction Conditions:

-

Oxidant: Oxone (2.5 equiv.) or NaIO₄ (1.2 equiv.)

-

Solvent: Deionized water

-

Temperature: 25°C (ambient)

-

Time: 6–8 hours

The product is isolated by evaporating the solvent under reduced pressure, followed by recrystallization from methanol-water (3:1 v/v). X-ray diffraction analysis confirms the polymeric structure of IBS, stabilized by I=O···I interactions.

Acidic Oxidation for Iodine(III) Intermediate Synthesis

Under acidic conditions, 2-iodobenzenesulfonic acid undergoes oxidation with periodic acid (H₅IO₆) to form 2-iodosylbenzenesulfonic acid, an iodine(III) heterocycle. This method highlights the pH-dependent reactivity of iodine species:

-

Acidic Medium (pH < 3):

-

Oxidant: H₅IO₆ (1.0 equiv.)

-

Solvent: 1M HCl

-

Temperature: 60°C

-

Time: 4 hours

-

The reaction proceeds via electrophilic iodination, forming a cyclic iodonium intermediate. The product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:1), yielding 70–75% of the iodine(III) compound.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and minimal waste. A patented method (US20100285964A1) outlines a multi-step process starting from 2-nitroaniline:

Diazotization and Sulfonation

-

Diazotization:

-

2-Nitroaniline is treated with NaNO₂ and HCl at -5°C to form the diazonium salt.

-

-

Sulfonation:

-

The diazonium salt reacts with sulfur dioxide (SO₂) in dichloromethane, catalyzed by CuCl, to yield 2-iodobenzenesulfonyl chloride.

-

-

Hydrolysis:

-

The sulfonyl chloride is hydrolyzed in aqueous NaOH, followed by acidification with HCl to precipitate the sulfonic acid.

-

Key Parameters:

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from ethanol-water (4:1) at 4°C yields needle-like crystals of the dihydrate. Differential scanning calorimetry (DSC) reveals a melting point of 158–160°C, consistent with literature.

Spectroscopic Confirmation

-

¹H NMR (D₂O): δ 7.85 (d, J = 8.2 Hz, 1H), 7.62 (t, J = 7.8 Hz, 1H), 7.53 (d, J = 7.5 Hz, 1H).

Comparative Analysis of Synthesis Methods

The Oxone method offers superior yield and purity, making it preferable for research applications. Industrial diazotization balances cost and scalability but requires stringent control over SO₂ emissions .

Chemical Reactions Analysis

Types of Reactions

2-Iodobenzenesulfonic acid dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-iodoxybenzenesulfonic acid, a powerful hypervalent iodine(V) oxidant.

Reduction: The compound can be reduced to form 2-iodosylbenzenesulfonic acid under specific conditions.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Oxone and sodium periodate.

Reduction: Periodic acid is often used as a reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Iodoxybenzenesulfonic acid.

Reduction: 2-Iodosylbenzenesulfonic acid.

Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Organic Synthesis

2-Iodobenzenesulfonic acid dihydrate serves as a versatile reagent in organic synthesis. Its ability to participate in oxidation and reduction reactions makes it valuable for creating hypervalent iodine compounds. These compounds are known for their strong oxidizing properties, facilitating various chemical transformations.

Table 1: Reactions Involving 2-Iodobenzenesulfonic Acid Dihydrate

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | 2-Iodoxybenzenesulfonic acid (IBS) | Acidic medium |

| Reduction | 2-Iodosylbenzenesulfonic acid | Use of periodic acid |

| Substitution | Various functional groups | Varies based on substituents |

Biological Applications

The compound has been employed in biochemical assays to explore the effects of iodine-containing compounds on biological systems. Its role in cancer research has been particularly notable, where it has been used to investigate the mechanisms of action involving iodine in cellular processes.

Case Study: Cancer Research

In a study published in Journal of Medicinal Chemistry, researchers utilized 2-iodobenzenesulfonic acid dihydrate to synthesize novel iodine-containing compounds, which demonstrated selective cytotoxicity against cancer cell lines. This highlights its potential as a therapeutic agent in oncology.

Industrial Applications

In industry, 2-iodobenzenesulfonic acid dihydrate is utilized as a catalyst in various chemical reactions, particularly electrophilic additions. Its reactivity enhances the efficiency of dye production processes, where it acts as an intermediary in coupling reactions.

Table 2: Industrial Uses of 2-Iodobenzenesulfonic Acid Dihydrate

| Application | Description |

|---|---|

| Dye Production | Reactivity with organic materials |

| Catalysis | Enhances electrophilic addition reactions |

| Specialty Chemicals | Intermediate in the synthesis of complex compounds |

Mechanism of Action

The mechanism of action of 2-iodobenzenesulfonic acid dihydrate involves its ability to undergo redox reactions. In oxidation reactions, the compound acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the oxidizing agent. This process is mediated by the iodine atom, which can exist in multiple oxidation states, allowing for versatile reactivity .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Catalytic Efficiency: 2-Iodobenzenesulfonic acid dihydrate, when paired with Oxone, achieves turnover numbers (TON) >100 in alcohol oxidations, surpassing stoichiometric reagents like DMP .

Structural Stability : The dihydrate form enhances stability during storage compared to anhydrous derivatives, as shown by X-ray crystallography .

Environmental Impact : Hypervalent iodine catalysts reduce waste generation by 70% compared to traditional oxidants .

Biological Activity

2-Iodobenzenesulfonic acid dihydrate (CAS Number: 2307737-88-6) is an organic compound noted for its diverse biological activities and applications in synthetic chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₆H₅IO₃S·2H₂O

- Molecular Weight : 284.07 g/mol

- Physical State : White crystalline solid, soluble in water and polar solvents.

The compound can be synthesized through the reaction of benzenesulfonyl chloride with sodium iodide, resulting in a substitution reaction where the sulfonyl chloride group is replaced by an iodine atom.

2-Iodobenzenesulfonic acid dihydrate exhibits its biological activity primarily through oxidation and reduction reactions. It can form hypervalent iodine compounds, which are recognized for their potent oxidizing properties. This mechanism underlies its application as a reagent in organic synthesis and biochemical studies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of iodine-containing compounds, including derivatives of 2-iodobenzenesulfonic acid. Research indicates that these compounds may exhibit activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). For example, acylhydrazones derived from 2-iodobenzoic acid have shown significant antibacterial effects comparable to established antibiotics .

Table 1: Antimicrobial Activity of Iodine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Acylhydrazones (derived from 2-iodobenzoic acid) | MRSA (ATCC 43300) | 32 µg/mL |

| 2-Iodobenzenesulfonic acid dihydrate | Various Gram-positive bacteria | 64 µg/mL |

Cytotoxicity Studies

The cytotoxic effects of 2-iodobenzenesulfonic acid dihydrate have been evaluated in various cell lines. Studies suggest that while some derivatives exhibit antimicrobial properties, they do not show significant toxicity to normal cell lines, making them promising candidates for further development in therapeutic applications .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study synthesized novel acylhydrazones from iodine-containing compounds and evaluated their antimicrobial activity. The results demonstrated that certain derivatives showed equal or superior antibacterial activity compared to commercially available agents while exhibiting low toxicity to human cells . -

Pharmacological Evaluation :

Another investigation focused on the pharmacological profiling of butanol extracts containing iodine derivatives, showing notable anti-inflammatory and antioxidant activities. The study highlighted the potential of these compounds in treating inflammatory conditions without significant cytotoxic effects .

Q & A

Q. Characterization Protocols

- X-ray Crystallography : Resolves cyclic tautomers (e.g., 1-hydroxy-1H-1,2,3-benziodoxathiole 1,3,3-trioxide) and confirms iodine coordination geometry .

- NMR Spectroscopy : <sup>13</sup>C NMR identifies ipso-C–I resonances (112–115 ppm for iodine(III); 125–130 ppm for iodine(V)) .

- Mass Spectrometry : High-resolution ESI-MS detects [M–H]<sup>−</sup> ions (e.g., m/z 328.89 for IBS) .

How can researchers design experiments to evaluate the biological activity of 2-iodobenzenesulfonic acid derivatives?

Q. Biological Assay Design

- Cytotoxicity Testing : Use MTT assays on cisplatin-resistant ovarian carcinoma cells (e.g., A2780). Derivatives are dissolved in DMSO (<0.1% final concentration) and tested at 1–100 µM. Apoptosis markers (caspase-3/7) are quantified via fluorescence .

- Oxidative Stress Modulation : Treat HEK293 cells with derivatives (10–50 µM) and measure ROS levels using DCFH-DA. Compare to controls with N-acetylcysteine (ROS inhibitor) .

What methodological challenges arise in catalytic applications of IBS, and how are they resolved?

Catalytic System Design

IBS, generated in situ from 2-iodobenzenesulfonic acid and Oxone, catalyzes alcohol oxidations. Challenges include:

- Solvent Incompatibility : IBS decomposes in aprotic solvents (e.g., THF). Use aqueous-organic biphasic systems (water/EtOAc) .

- Substrate Scope : Electron-deficient alcohols require longer reaction times (24–48 hrs). Additives like TEMPO (0.1 eq.) enhance selectivity for ketones over over-oxidation to acids .

How do researchers distinguish 2-iodobenzenesulfonic acid derivatives from structurally similar compounds?

Q. Comparative Analysis

- Functional Group Reactivity : IBS oxidizes alcohols to ketones, whereas iodobenzene derivatives lack this activity.

- Thermal Stability : IBS decomposes exothermically above 120°C, unlike stable benzenesulfonic acid analogs. DSC/TGA profiles confirm this .

- Spectroscopic Signatures : IR shows S=O stretches at 1170 cm<sup>−1</sup> (sulfonic acid) and I=O at 950 cm<sup>−1</sup> (hypervalent iodine) .

What strategies mitigate decomposition of hypervalent iodine compounds during storage?

Q. Stability Protocols

- Storage Conditions : Keep IBS as a sodium salt in amber vials at –20°C under argon. Free acid forms are stabilized by lyophilization .

- Decomposition Pathways : Avoid prolonged exposure to light or moisture. Periodic NMR checks (every 3 months) monitor purity .

How are contradictions in reported oxidation pathways reconciled?

Data Conflict Resolution

Discrepancies in product distribution (e.g., IBS vs. iodine(III) species) arise from unaccounted pH variations. Reproduce experiments using standardized buffers (pH 7.0 vs. 2.5) and validate via <sup>127</sup>I NMR (distinct shifts at –200 ppm for V and –350 ppm for III) .

What analytical methods ensure purity in scaled-up syntheses?

Q. Quality Control Workflow

- HPLC : C18 column, mobile phase (0.1% TFA in water/acetonitrile), UV detection at 254 nm. Purity >98% required for biological studies .

- Elemental Analysis : Confirm C, H, S, I content within ±0.3% of theoretical values .

How do computational tools aid in retrosynthetic planning for derivatives?

AI-Driven Synthesis Design

Tools like Pistachio and Reaxys predict feasible routes via template relevance scoring. For example, esterification of 2-iodobenzenesulfonic acid with L-amino acids is prioritized based on similarity to known amide-forming reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.